3,7-Dibromo-10-hexylphenothiazine
Overview
Description
3,7-Dibromo-10-hexylphenothiazine is a chemical compound with the molecular formula C18H19Br2NS. It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dibromo-10-hexylphenothiazine can be synthesized through a multi-step process starting from phenothiazine. The synthesis involves bromination of phenothiazine to introduce bromine atoms at the 3 and 7 positions, followed by alkylation to attach a hexyl group at the nitrogen atom. The reaction conditions typically involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and alkylating agents like 1-bromohexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-10-hexylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives without bromine atoms.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dibromo-10-hexylphenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-10-hexylphenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-10H-phenothiazine: Lacks the hexyl group, making it less lipophilic.
10-Hexylphenothiazine: Lacks the bromine atoms, affecting its reactivity and biological activity.
3,7-Dichloro-10-hexylphenothiazine: Similar structure but with chlorine atoms instead of bromine, leading to different chemical and biological properties.
Uniqueness
3,7-Dibromo-10-hexylphenothiazine is unique due to the presence of both bromine atoms and a hexyl group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the hexyl group increases its lipophilicity, improving its ability to interact with biological membranes .
Properties
IUPAC Name |
3,7-dibromo-10-hexylphenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NS/c1-2-3-4-5-10-21-15-8-6-13(19)11-17(15)22-18-12-14(20)7-9-16(18)21/h6-9,11-12H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBNVQQWRLWFGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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